![molecular formula C18H15ClFN3O B5682448 N-(2-chloro-6-fluorobenzyl)-2-(2-phenyl-1H-imidazol-1-yl)acetamide](/img/structure/B5682448.png)
N-(2-chloro-6-fluorobenzyl)-2-(2-phenyl-1H-imidazol-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chloro-6-fluorobenzyl)-2-(2-phenyl-1H-imidazol-1-yl)acetamide, commonly known as CFTR corrector, is a small molecule that has gained significant attention in recent years due to its potential therapeutic applications. CFTR correctors have been identified as a promising treatment option for cystic fibrosis, a life-threatening genetic disorder that affects approximately 70,000 people worldwide.
Mecanismo De Acción
The mechanism of action of CFTR correctors involves the stabilization of mutant CFTR protein and its trafficking to the cell membrane. CFTR correctors bind to specific sites on the CFTR protein, which results in its proper folding and assembly. This leads to the formation of functional CFTR protein, which can transport chloride ions across cell membranes.
Biochemical and Physiological Effects:
CFTR correctors have been shown to improve the function of mutant CFTR protein, leading to several biochemical and physiological effects. In preclinical studies, CFTR correctors have been shown to increase the amount of functional CFTR protein on the cell surface, improve the transport of chloride ions, and reduce the viscosity of mucus in the lungs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CFTR correctors have several advantages for lab experiments, including their small size, high potency, and specificity for CFTR protein. However, CFTR correctors also have several limitations, such as their poor solubility and stability, which can affect their efficacy and bioavailability.
List of
Direcciones Futuras
1. Development of more potent and selective CFTR correctors.
2. Investigation of the long-term safety and efficacy of CFTR correctors in clinical trials.
3. Identification of biomarkers for monitoring the response to CFTR correctors.
4. Combination therapy with CFTR correctors and other drugs for the treatment of cystic fibrosis.
5. Development of delivery systems for CFTR correctors to improve their bioavailability and efficacy.
Métodos De Síntesis
The synthesis of N-(2-chloro-6-fluorobenzyl)-2-(2-phenyl-1H-imidazol-1-yl)acetamide involves a series of chemical reactions that require specific reagents and conditions. The synthesis process starts with the reaction of 2-phenyl-1H-imidazole with chloroacetyl chloride, which results in the formation of 2-(2-phenyl-1H-imidazol-1-yl)acetyl chloride. This intermediate product is then reacted with 2-chloro-6-fluorobenzylamine to form N-(2-chloro-6-fluorobenzyl)-2-(2-phenyl-1H-imidazol-1-yl)acetamide. The final product is purified using various techniques, such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
CFTR correctors have been extensively studied for their potential therapeutic applications in cystic fibrosis. Cystic fibrosis is caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene, which leads to the production of defective CFTR protein. CFTR protein is responsible for regulating the transport of chloride ions across cell membranes, and its dysfunction results in the accumulation of thick mucus in the lungs, pancreas, and other organs.
CFTR correctors have been shown to improve the folding and trafficking of mutant CFTR protein, thereby restoring its function. Several CFTR correctors, including N-(2-chloro-6-fluorobenzyl)-2-(2-phenyl-1H-imidazol-1-yl)acetamide, have demonstrated promising results in preclinical studies and clinical trials.
Propiedades
IUPAC Name |
N-[(2-chloro-6-fluorophenyl)methyl]-2-(2-phenylimidazol-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClFN3O/c19-15-7-4-8-16(20)14(15)11-22-17(24)12-23-10-9-21-18(23)13-5-2-1-3-6-13/h1-10H,11-12H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTKFHQKSBVKKNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=CN2CC(=O)NCC3=C(C=CC=C3Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClFN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-6-fluorobenzyl)-2-(2-phenyl-1H-imidazol-1-yl)acetamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.